Methyl 3-(3-oxopropyl)benzoate
CAS No.: 111393-29-4
Cat. No.: VC20834513
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111393-29-4 |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | methyl 3-(3-oxopropyl)benzoate |
| Standard InChI | InChI=1S/C11H12O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6-8H,3,5H2,1H3 |
| Standard InChI Key | ZDUJHVJJESWQOS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC(=C1)CCC=O |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)CCC=O |
Introduction
Physical and Chemical Properties
Molecular Structure and Identification
Methyl 3-(3-oxopropyl)benzoate consists of a benzene ring substituted with a methyl carboxylate group at position 3 and a 3-oxopropyl chain at another position. The compound has a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.211 g/mol . Its structure can be represented by several chemical identifiers, facilitating its recognition in chemical databases and literature.
Physical Characteristics
This compound exhibits specific physical properties that determine its behavior under various conditions. Understanding these properties is essential for handling, storage, and application in chemical processes.
Table 1: Physical Properties of Methyl 3-(3-oxopropyl)benzoate
Chemical Identifiers
The compound can be identified through various standardized chemical notations that precisely define its molecular structure.
Table 2: Chemical Identifiers of Methyl 3-(3-oxopropyl)benzoate
Synthesis Methods
Literature-Documented Syntheses
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Colbon, Paul et al. (2011) published synthesis procedures in Organic Letters (vol. 13, no. 20, pp. 5456-5459) .
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Kuo, Chih-Wei and Fang, Jim-Min (2001) described synthetic approaches in Synthetic Communications (vol. 31, no. 6, pp. 877-892) .
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Hashizume et al. (1994) documented related synthesis in Chemical and Pharmaceutical Bulletin (vol. 42, no. 3, pp. 512-520) .
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Lee, Jennifer J. and Kraus, George A. (2013) described synthesis with 76% yield in Tetrahedron Letters (vol. 54, no. 19, pp. 2366-2368) .
Optimization Strategies
Based on general synthetic principles applicable to similar compounds, several factors can influence the efficiency of Methyl 3-(3-oxopropyl)benzoate synthesis:
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Choice of catalysts can significantly impact reaction rates and yields
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Solvent selection affects solubility and reaction kinetics
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Temperature control influences reaction rates and formation of side products
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Purification techniques determine the final purity of the compound
Chemical Reactions
Hydrolysis Reactions
The ester group in Methyl 3-(3-oxopropyl)benzoate can undergo hydrolysis under acidic or basic conditions, yielding 3-(3-oxopropyl)benzoic acid. This reaction follows mechanisms typical of ester hydrolysis:
Table 3: Hydrolysis Reactions of Methyl 3-(3-oxopropyl)benzoate
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acid-catalyzed hydrolysis | Concentrated H₂SO₄ or HCl, reflux | 3-(3-oxopropyl)benzoic acid + methanol |
| Base-catalyzed hydrolysis | NaOH or KOH in H₂O/MeOH, 60–80°C | Sodium/Potassium 3-(3-oxopropyl)benzoate + methanol |
In acid-catalyzed hydrolysis, protonation of the ester carbonyl increases its electrophilicity, followed by nucleophilic attack by water. In basic conditions, hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.
Reduction Reactions
The 3-oxopropyl side chain contains an aldehyde group that can be selectively reduced to an alcohol:
Table 4: Reduction Reactions of Methyl 3-(3-oxopropyl)benzoate
| Reagent System | Conditions | Products |
|---|---|---|
| NaBH₄ | Methanol, 0–25°C | Methyl 3-(3-hydroxypropyl)benzoate |
| LiAlH₄ | Anhydrous ether, reflux | 3-(3-hydroxypropyl)benzyl alcohol |
Sodium borohydride (NaBH₄) selectively reduces the aldehyde group while leaving the ester intact. In contrast, lithium aluminum hydride (LiAlH₄) is more powerful and can reduce both functional groups, requiring careful control of reaction conditions to achieve selective reduction.
Oxidation Reactions
The aldehyde group in the 3-oxopropyl chain can be oxidized to a carboxylic acid:
Table 5: Oxidation Reactions
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ | Aqueous, room temperature | Methyl 3-(3-carboxypropyl)benzoate |
| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C | Methyl 3-(3-carboxypropyl)benzoate |
These oxidation reactions target the aldehyde group specifically, converting it to a carboxylic acid while preserving the methyl ester functionality under appropriate conditions.
| Research Focus | Authors | Publication | Year | Key Findings |
|---|---|---|---|---|
| Synthetic methodology | Colbon et al. | Organic Letters | 2011 | Novel synthetic approach for preparing the compound |
| Chemical synthesis | Kuo and Fang | Synthetic Communications | 2001 | Improved synthesis protocols |
| Pharmaceutical applications | Hashizume et al. | Chemical and Pharmaceutical Bulletin | 1994 | Potential medicinal applications |
| Synthetic efficiency | Lee and Kraus | Tetrahedron Letters | 2013 | Achieved 76% yield in synthesis |
Future Research Directions
Synthetic Method Optimization
Future research could focus on developing more efficient, environmentally friendly, and cost-effective methods for synthesizing Methyl 3-(3-oxopropyl)benzoate. This might include exploring catalytic approaches, continuous flow chemistry, or biocatalytic methods.
Structure-Activity Relationship Studies
Investigation of structure-activity relationships (SAR) could reveal how modifications to the basic structure of Methyl 3-(3-oxopropyl)benzoate affect biological activity. This knowledge would be valuable for designing new compounds with enhanced efficacy or specificity.
Exploration of Novel Applications
The versatile structure of Methyl 3-(3-oxopropyl)benzoate suggests potential applications beyond those currently documented. Further research could explore its utility in diverse fields such as materials science, agrochemicals, or as building blocks for complex natural product synthesis.
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